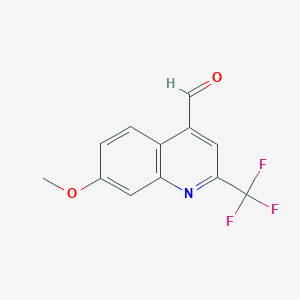
7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Méthoxy-2-(trifluorométhyl)quinoléine-4-carbaldéhyde est un dérivé de la quinoléine fluorée. Les composés de la quinoléine sont connus pour leurs diverses activités biologiques et leurs applications dans divers domaines tels que la médecine, l'agriculture et la science des matériaux. L'incorporation d'atomes de fluor dans les structures de la quinoléine améliore souvent leur activité biologique et leur confère des propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 7-Méthoxy-2-(trifluorométhyl)quinoléine-4-carbaldéhyde implique généralement la cyclisation et la fonctionnalisation de précurseurs de la quinoléine. Une méthode courante comprend la réaction de la 7-méthoxyquinoléine avec des agents trifluorométhylants dans des conditions contrôlées. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé peuvent impliquer des réactions de cyclisation à grande échelle utilisant des réacteurs automatisés. L'utilisation de principes de chimie verte, tels que le recyclage des solvants et les procédés économes en énergie, est souvent mise en avant pour minimiser l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions : Le 7-Méthoxy-2-(trifluorométhyl)quinoléine-4-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former des acides carboxyliques.
Réduction : Le groupe aldéhyde peut être réduit pour former des alcools.
Substitution : Les groupes méthoxy et trifluorométhyle peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions communs :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits :
Oxydation : Acide 7-méthoxy-2-(trifluorométhyl)quinoléine-4-carboxylique.
Réduction : 7-Méthoxy-2-(trifluorométhyl)quinoléine-4-méthanol.
Substitution : Divers dérivés de la quinoléine substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 7-Méthoxy-2-(trifluorométhyl)quinoléine-4-carbaldéhyde a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de dérivés de la quinoléine fluorés plus complexes.
Biologie : Investigué pour son potentiel d'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses potentielles activités anticancéreuses, antibactériennes et antivirales.
Industrie : Utilisé dans le développement de matériaux de pointe, notamment les cristaux liquides et les colorants fluorescents.
5. Mécanisme d'action
Le mécanisme d'action du 7-Méthoxy-2-(trifluorométhyl)quinoléine-4-carbaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle améliore son affinité de liaison aux enzymes et aux récepteurs, inhibant potentiellement leur activité. Le composé peut également interférer avec les voies cellulaires, conduisant à l'apoptose ou à l'inhibition de la prolifération cellulaire .
Composés similaires :
7-Fluoro-4-(diéthylamino-1-méthylbutylamino)quinoléine : Connu pour son activité antipaludique.
Méfloquine : Un autre médicament antipaludique avec une structure de quinoléine similaire.
Brequinar : Un médicament antinéoplasique utilisé en médecine de transplantation et dans le traitement de l'arthrite rhumatoïde.
Unicité : Le 7-Méthoxy-2-(trifluorométhyl)quinoléine-4-carbaldéhyde est unique en raison de la présence à la fois de groupes méthoxy et trifluorométhyle, qui confèrent des propriétés chimiques et biologiques distinctes. Le groupe trifluorométhyle, en particulier, améliore sa stabilité et son activité biologique par rapport aux analogues non fluorés .
Applications De Recherche Scientifique
7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis.
Uniqueness: 7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and biological activity compared to non-fluorinated analogs .
Propriétés
Numéro CAS |
89446-65-1 |
|---|---|
Formule moléculaire |
C12H8F3NO2 |
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
7-methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde |
InChI |
InChI=1S/C12H8F3NO2/c1-18-8-2-3-9-7(6-17)4-11(12(13,14)15)16-10(9)5-8/h2-6H,1H3 |
Clé InChI |
UBNLITMVNSIRRT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860751.png)
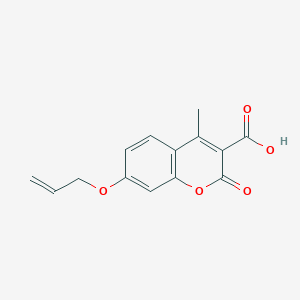
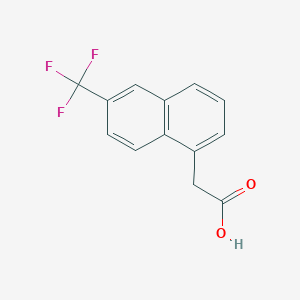
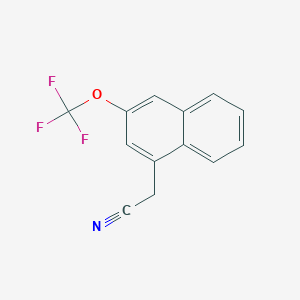

![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
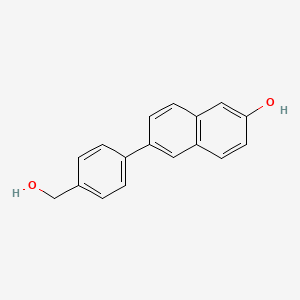
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B11860799.png)
![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)
![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)
